
N-(1-cyanocyclobutyl)-N,5-dimethyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-N,5-dimethyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxamide, also known as CCT018159, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-(1-cyanocyclobutyl)-N,5-dimethyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxamide exerts its therapeutic effects by targeting specific signaling pathways and enzymes. In cancer, N-(1-cyanocyclobutyl)-N,5-dimethyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxamide targets the Wnt/β-catenin signaling pathway by inhibiting the activity of tankyrase, an enzyme involved in the regulation of β-catenin levels. In inflammation and autoimmune disorders, N-(1-cyanocyclobutyl)-N,5-dimethyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxamide targets the activity of IKKβ, a kinase involved in the activation of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-N,5-dimethyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of pro-inflammatory cytokine and chemokine production, and the reduction of disease severity in animal models of inflammation and autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocyclobutyl)-N,5-dimethyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has several advantages for lab experiments, including its high potency and specificity, its ability to target specific signaling pathways and enzymes, and its potential therapeutic applications in various diseases. However, N-(1-cyanocyclobutyl)-N,5-dimethyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxamide also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Orientations Futures
There are several future directions for the study of N-(1-cyanocyclobutyl)-N,5-dimethyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxamide, including the optimization of its synthesis method, the evaluation of its safety and efficacy in preclinical and clinical studies, the identification of its potential therapeutic applications in other diseases, and the development of novel derivatives with improved potency and selectivity.
In conclusion, N-(1-cyanocyclobutyl)-N,5-dimethyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxamide is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of N-(1-cyanocyclobutyl)-N,5-dimethyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxamide as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclobutyl)-N,5-dimethyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxamide involves several steps, including the reaction of 2-amino-5-methylthiazole with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with 1-cyanocyclobutane-1-carboxylic acid. The final step involves the reaction of the intermediate with thiophene-2-carbaldehyde to yield N-(1-cyanocyclobutyl)-N,5-dimethyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxamide. The synthesis method has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
N-(1-cyanocyclobutyl)-N,5-dimethyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, N-(1-cyanocyclobutyl)-N,5-dimethyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the Wnt/β-catenin signaling pathway. In inflammation and autoimmune disorders, N-(1-cyanocyclobutyl)-N,5-dimethyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thus reducing inflammation and disease severity.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-N,5-dimethyl-2-thiophen-2-yl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-12(17-13(20-10)11-5-3-8-21-11)14(19)18(2)15(9-16)6-4-7-15/h3,5,8H,4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCNUZNKHHRFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CS2)C(=O)N(C)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N,5-dimethyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

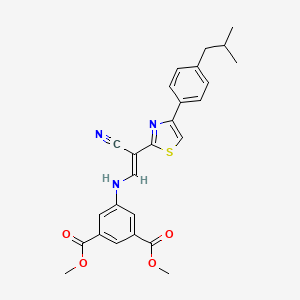
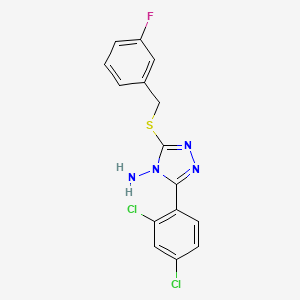
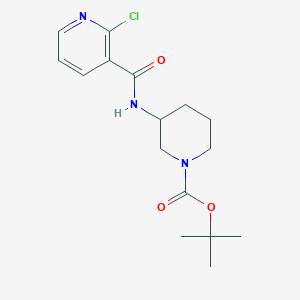
![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2643571.png)
![N-(3-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2643574.png)
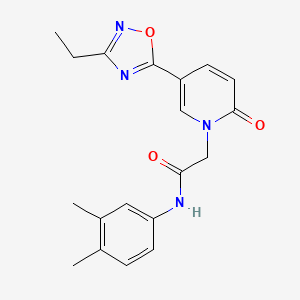
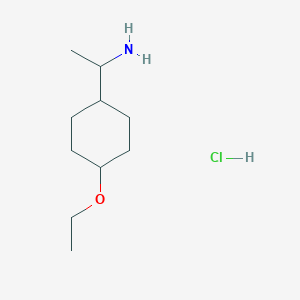

![4-[4-(Piperidine-1-sulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2643579.png)
![3-(4-Fluorophenyl)-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2643581.png)

![4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate](/img/structure/B2643583.png)

